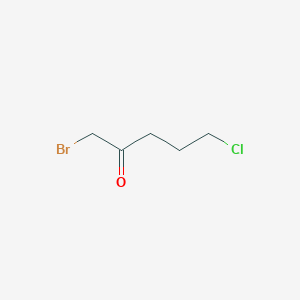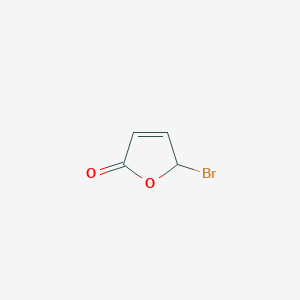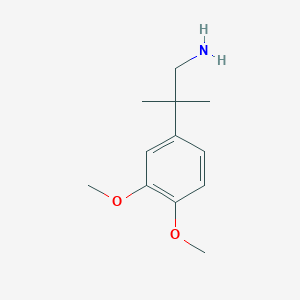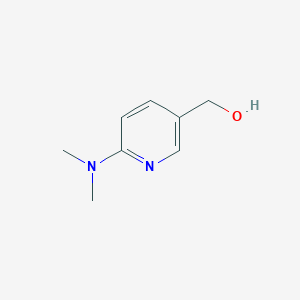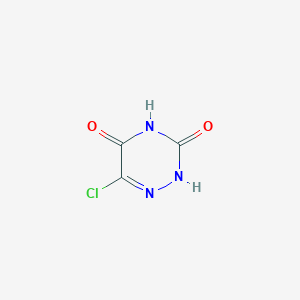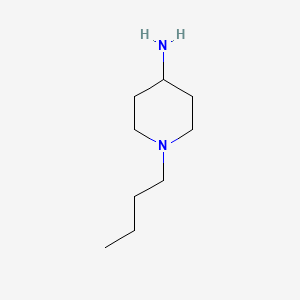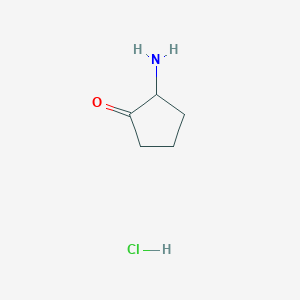
2-Aminocyclopentan-1-one hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopentane derivatives is a topic of interest in several studies. For instance, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid is reported as a structural analog of natural amino acids, with potential antitumor properties . Another study describes the synthesis of 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine derivatives through a one-pot, three-component reaction involving cyclopentanone, aromatic aldehyde, and guanidine hydrochloride . Additionally, enantioselective synthesis of cyclobutane derivatives, which are key intermediates for carbocyclic oxetanocins, has been achieved through a [2+3] cyclopentane ring formation followed by ring contraction .
Molecular Structure Analysis
The molecular structures of the synthesized cyclopentane derivatives are confirmed using analytical and spectral data. For example, novel pyrimido[1,2-a]pyrimidines were synthesized and their structures were confirmed through such data . The stereochemistry of diastereomeric enantiopure 1-aminocyclopentane-1,2,4-tricarboxylic acids was controlled through Diels–Alder reactions and oxidative cleavage, ensuring the desired configuration of the diastereomers .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cyclopentane derivatives are diverse and include alkaline hydrolysis, conversion to carbonyl chloride, and subsequent reactions with diamines and amino alcohols to produce amino amides and amino esters . The Diels–Alder reaction is another key reaction used to control stereochemistry in the synthesis of diastereomeric acids .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-Aminocyclopentan-1-one hydrochloride" are not directly discussed, the properties of related compounds can be inferred. The solubility of the compounds in various solvents, their melting points, and their reactivity with other chemical agents are typically characterized during the synthesis and structural confirmation processes. For instance, the amino esters and amides synthesized in one study were isolated as hydrochlorides, which suggests their salt-like nature and potential solubility in polar solvents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
2-Aminocyclopentan-1-one hydrochloride is involved in the synthesis of various chemical compounds with potential biological activities. For instance, a study outlined the synthesis of arylcyclopentane-1-carboxylic acids from alkaline hydrolysis of corresponding nitriles and explored their sympatholytic and adrenolytic activities. This indicates the compound's role in creating derivatives with potential pharmacological importance (Aghekyan et al., 2019). Similarly, another research synthesized and characterized 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine and pyrimido[1,2-a]pyrimidine derivatives, highlighting the significance of 2-Aminocyclopentan-1-one hydrochloride in synthesizing structurally complex molecules (El-Gaby et al., 2015).
Biological and Pharmacological Research
The compound is instrumental in researching and developing novel drugs and therapeutic agents. For example, in one study, researchers synthesized and studied the anti-inflammatory activities of newly synthesized compounds, showcasing the compound's utility in pharmaceutical research (Osarodion, 2020).
Material Science and Analytical Methodologies
2-Aminocyclopentan-1-one hydrochloride is also used in material science and the development of analytical methodologies. Research demonstrated its role in the determination of compounds in water samples, highlighting its utility in environmental analysis and methodology development (Dawit et al., 2001).
Safety and Hazards
The safety information available indicates that 2-Aminocyclopentan-1-one hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
2-aminocyclopentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c6-4-2-1-3-5(4)7;/h4H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWHJJIAVVNAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocyclopentan-1-one hydrochloride | |
CAS RN |
5464-16-4 | |
| Record name | Cyclopentanone, 2-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC26810 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-aminocyclopentan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




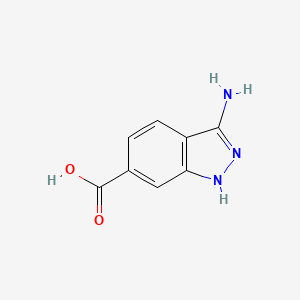
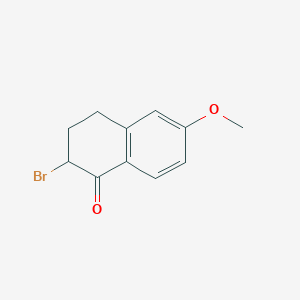


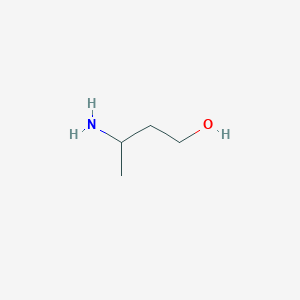
![3-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1281175.png)
